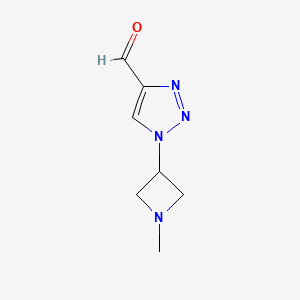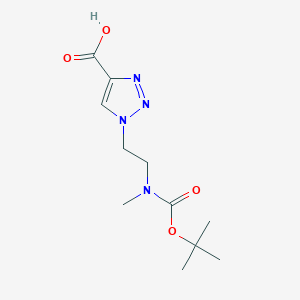
4-Chloro-6-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the reaction of 6-chloropyrimidine with 1,1-difluoroethylamine in the presence of a suitable base. The resulting intermediate is then subjected to piperidine substitution to yield the desired product. Detailed synthetic routes and optimization strategies have been explored in the literature .
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Research on compounds like PF-00734200, a dipeptidyl peptidase IV inhibitor, has revealed detailed insights into their metabolism, excretion, and pharmacokinetics across different species, highlighting the complex interplay of metabolic pathways involved in drug disposition. Such studies are crucial for understanding the pharmacological profile of new compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties (Sharma et al., 2012).
Synthesis and Chemical Modification
The synthesis and chemical modification of related compounds, such as imidazo[1,2-alpha]pyridine derivatives, provide valuable information on the chemical strategies that can be employed to enhance the pharmacological properties of a compound. These strategies include modifications to improve potency, selectivity, and pharmacokinetic profiles, thereby optimizing therapeutic efficacy (Tashiro et al., 1989).
Biological Evaluation and Therapeutic Potential
Studies on thieno[2,3-d]pyrimidine derivatives as VEGFR3 inhibitors and other similar compounds offer insights into the biological evaluation and therapeutic potential of novel small molecules. These studies assess the effects of compounds on cellular processes, receptor binding, and in vivo efficacy in disease models, which are essential for drug discovery and development (Li et al., 2021).
Safety and Hazards
As with any chemical compound, safety precautions are crucial. Researchers handling 4-Chloro-6-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine should follow standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Specific safety data can be found in material safety data sheets (MSDS) provided by suppliers .
Propriétés
IUPAC Name |
4-chloro-6-[4-(1,1-difluoroethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF2N3/c1-11(13,14)8-2-4-17(5-3-8)10-6-9(12)15-7-16-10/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQKBDYUEBLTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=CC(=NC=N2)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















